molecular formula C11H12N4O3 B2863525 Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1221715-75-8

Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2863525
CAS No.: 1221715-75-8
M. Wt: 248.242
InChI Key: XHGUKLPWWROCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds show good to moderate activities against various microorganisms, suggesting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition properties on metals in acidic environments. For instance, the compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown excellent inhibition efficiency on mild steel in a hydrochloric acid medium, indicating its potential application in corrosion protection (Bentiss et al., 2009).

Potential Anticancer Activity

Research has also explored the anticancer activities of triazole derivatives. Some newly synthesized compounds have been screened against a panel of 60 cancer cell lines, with some showing promising results. This highlights the potential of triazole derivatives in the development of new anticancer therapies (Holla et al., 2003).

Synthesis Methods

Several studies have focused on the development of new synthetic methods for triazole derivatives. For example, a ruthenium-catalyzed synthesis approach has been developed for 5-amino-1,2,3-triazole-4-carboxylates, providing a regiocontrolled method to access these compounds for further application in peptidomimetics and the synthesis of biologically active molecules (Ferrini et al., 2015).

Properties

IUPAC Name

methyl 5-amino-1-(2-methoxyphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-8-6-4-3-5-7(8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGUKLPWWROCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.